An In-depth Technical Guide to Dimethyl Succinate-d4: Chemical Structure, Properties, and Synthesis
An In-depth Technical Guide to Dimethyl Succinate-d4: Chemical Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dimethyl succinate-d4, a deuterated isotopologue of dimethyl succinate (B1194679). This document details its chemical structure, physicochemical properties, and a synthesized experimental protocol for its preparation. The information is intended to support researchers and professionals in the fields of chemical synthesis, drug development, and metabolic research.
Core Concepts: Chemical Identity and Properties
Dimethyl succinate-d4, systematically named dimethyl 2,2,3,3-tetradeuteriobutanedioate, is a stable isotope-labeled form of dimethyl succinate where four hydrogen atoms on the succinate backbone have been replaced with deuterium (B1214612). This isotopic labeling makes it a valuable tool in various scientific applications, particularly in mass spectrometry-based studies for tracing metabolic pathways and as an internal standard in quantitative analysis.
Chemical Structure
The chemical structure of Dimethyl succinate-d4 is characterized by a four-carbon dicarboxylic acid backbone with two methyl ester groups. The key feature is the presence of four deuterium atoms on the central two carbon atoms (C2 and C3).
Molecular Formula: C₆H₆D₄O₄
SMILES: O=C(OC)C([2H])([2H])C([2H])([2H])C(OC)=O[1]
InChI Key: MUXOBHXGJLMRAB-KHORGVISSA-N[2][3]
The structural representation of Dimethyl succinate-d4 is provided in the diagram below.
Physicochemical Properties
The physicochemical properties of Dimethyl succinate-d4 are summarized in the table below. These properties are crucial for designing experimental conditions, including reaction setups, purification methods, and analytical procedures.
| Property | Value | Reference |
| CAS Number | 30994-23-1 | [1][2][3] |
| Molecular Weight | 150.17 g/mol | [1][2][3][4] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 200 °C (lit.) | [2][3] |
| Melting Point | 18-19 °C (lit.) | [2][3] |
| Density | 1.148 g/mL at 25 °C | [2][3] |
| Refractive Index (n20/D) | 1.419 (lit.) | [2][3] |
| Isotopic Purity | ≥98 atom % D | [2][3] |
| Flash Point | 90 °C (closed cup) | [2] |
Experimental Protocol: Synthesis of Dimethyl Succinate-d4
The synthesis of Dimethyl succinate-d4 is typically achieved through the esterification of its corresponding deuterated carboxylic acid precursor, succinic acid-d4. The Fischer-Speier esterification is a common and effective method for this transformation. This section provides a detailed, synthesized protocol based on established chemical principles.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Purity |
| Succinic acid-2,2,3,3-d4 | 14493-42-6 | C₄H₂D₄O₄ | ≥98 atom % D |
| Methanol (B129727) (anhydrous) | 67-56-1 | CH₄O | ≥99.8% |
| Sulfuric acid (concentrated) | 7664-93-9 | H₂SO₄ | 95-98% |
| Sodium bicarbonate (saturated solution) | 144-55-8 | NaHCO₃ | - |
| Anhydrous magnesium sulfate | 7487-88-9 | MgSO₄ | - |
| Diethyl ether (anhydrous) | 60-29-7 | C₄H₁₀O | - |
Experimental Workflow
The synthesis involves a classic acid-catalyzed esterification followed by a standard workup and purification procedure.
Detailed Procedure
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine succinic acid-2,2,3,3-d4 (1.0 eq) and anhydrous methanol (10-20 eq).
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Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirred mixture.
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Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
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Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.
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Solvent Removal: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to remove the diethyl ether.
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Purification: Purify the crude product by vacuum distillation to obtain Dimethyl succinate-d4 as a colorless liquid.
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Characterization: Confirm the identity and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Applications in Research
Dimethyl succinate-d4 serves as a crucial tool in various research domains:
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Metabolomics: It is used as an internal standard for the quantification of endogenous dimethyl succinate in biological samples.
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Pharmacokinetic Studies: In drug development, it can be used to trace the metabolic fate of drug candidates containing a succinate moiety.
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Mechanistic Studies: The isotopic label allows for the elucidation of reaction mechanisms involving succinate or its derivatives.
Safety Information
Standard laboratory safety precautions should be followed when handling Dimethyl succinate-d4 and the reagents used in its synthesis. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) of each chemical.
References
- 1. Preparation method of dimethyl succinyl succinate - Eureka | Patsnap [eureka.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. US9776948B2 - Process for the preparation of succinic acid ester - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Kinetics of esterification of succinic anhydride with methanol by homogeneous catalysis | Semantic Scholar [semanticscholar.org]
